Cas no 1987650-38-3 (2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid)
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- AKOS026716935
- 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
- 2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]acetic acid
- 1987650-38-3
- F2147-4200
-
- Inchi: 1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-13-5-3-12(4-6-13)8-14(17)18/h3-7H,8-9H2,1-2H3,(H,17,18)
- InChI Key: YJFMLSFWPHRBDA-UHFFFAOYSA-N
- SMILES: OC(CC1C=CC(=CC=1)CN1C(C)=CC(C)=N1)=O
Computed Properties
- Exact Mass: 244.121177757g/mol
- Monoisotopic Mass: 244.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.1Ų
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D173596-100mg |
2-(4-((3,5-dimethyl-1h-pyrazol-1-yl)methyl)phenyl)acetic acid |
1987650-38-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D173596-500mg |
2-(4-((3,5-dimethyl-1h-pyrazol-1-yl)methyl)phenyl)acetic acid |
1987650-38-3 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | D173596-1g |
2-(4-((3,5-dimethyl-1h-pyrazol-1-yl)methyl)phenyl)acetic acid |
1987650-38-3 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F2147-4200-0.25g |
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid |
1987650-38-3 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
| Life Chemicals | F2147-4200-0.5g |
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid |
1987650-38-3 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
| Life Chemicals | F2147-4200-1g |
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid |
1987650-38-3 | 95%+ | 1g |
$401.0 | 2023-09-06 | |
| Life Chemicals | F2147-4200-2.5g |
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid |
1987650-38-3 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
| Life Chemicals | F2147-4200-5g |
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid |
1987650-38-3 | 95%+ | 5g |
$1203.0 | 2023-09-06 | |
| Life Chemicals | F2147-4200-10g |
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid |
1987650-38-3 | 95%+ | 10g |
$1684.0 | 2023-09-06 |
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
Introduction to 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid (CAS No. 1987650-38-3)
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid, identified by the CAS number 1987650-38-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development. The unique structural features of this molecule, particularly its pyrazole and phenyl moieties, contribute to its potential as a lead compound in the synthesis of novel therapeutic agents.
The molecular structure of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid consists of a central acetic acid moiety linked to a phenyl ring, which is further substituted with a 3,5-dimethyl-1H-pyrazol-1-ylmethyl group. This arrangement creates a multifunctional scaffold that can interact with various biological targets. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting enzymes involved in cancer progression. The pyrazole moiety in 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid has been identified as a key pharmacophore that can modulate the activity of enzymes such as kinases and proteases. These enzymes are often overexpressed in cancer cells and play critical roles in cell proliferation and survival. By inhibiting their activity, compounds like 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid hold the potential to disrupt cancer cell signaling pathways and induce apoptosis.
Moreover, the phenyl ring in this compound contributes to its binding affinity and selectivity towards biological targets. Phenyl derivatives are frequently found in bioactive molecules due to their ability to form stable interactions with proteins through hydrophobic and π-stacking interactions. The specific substitution pattern on the phenyl ring in 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid further enhances its potential as a drug candidate by optimizing its binding properties.
Recent studies have demonstrated the therapeutic potential of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid in preclinical models. Research has shown that this compound exhibits inhibitory effects on various kinases associated with cancer growth and metastasis. For instance, studies have indicated that it can suppress the activity of tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial for tumor angiogenesis and cell proliferation. These findings suggest that 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid may serve as a valuable scaffold for developing novel anticancer agents.
In addition to its anti-cancer properties, 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid has also shown promise in other therapeutic areas. Preliminary research has explored its potential as an anti-inflammatory agent, targeting pathways involved in chronic inflammation. The ability of this compound to modulate inflammatory responses could make it useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its structural features suggest that it may have applications in neurodegenerative diseases, where modulation of kinase activity and protein-protein interactions are key therapeutic strategies.
The synthesis of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the pyrazole moiety into the phenyl ring is a critical step in the synthesis process. This transformation typically involves condensation reactions between hydrazine derivatives and appropriate carbonyl compounds under controlled conditions. The subsequent functionalization of the pyrazole ring with a methyl group further enhances the complexity of the molecule but also contributes to its biological activity.
The acetic acid moiety at one end of the molecule provides a carboxylic acid functional group that can participate in various chemical reactions, including esterification and amidation. These reactions are often employed to modify the solubility and pharmacokinetic properties of the compound. Additionally, the carboxylic acid group can serve as an anchor for further derivatization, allowing researchers to explore different analogs with enhanced biological activity or improved drug-like properties.
In conclusion,2-(4-((3,5-dimethyl-H-pyrazol-l -yllmethyl )ph en y l )a c et ic ac id) (CAS No . 1987650 -38 - 3 ) is a prom ising compo und with poten tial appl ications i n can cer ther apy , anti-in fl ammatory disor ders , an d neu rode gener ative disea ses . Its unique str uctural featu res , inclu ding th e py ra z ole an d phen yl moieties , contribute s t o i ts bi ological act ivitie s an d make s i t a valuable scaffold for dr ug discove ry . Further resea rch is nee ded t o fully elucidate i ts mechan ism o f act ion an d optimize i ts pharma cokin etic proper ties for clini cal app lication .
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